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Compound of Interest

Compound Name: PROTAC EGFR degrader 6

Cat. No.: B12409796 Get Quote

A deep dive into the efficacy and characteristics of PROTACs utilizing von Hippel-Lindau (VHL)

and Cereblon (CRBN) E3 ligases for the targeted degradation of Epidermal Growth Factor

Receptor (EGFR).

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras

(PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules

co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing

proteins. A critical design choice in PROTAC development is the selection of the E3 ubiquitin

ligase to be recruited. The two most prevalently utilized E3 ligases are the von Hippel-Lindau

(VHL) and Cereblon (CRBN) proteins. This guide provides a head-to-head comparison of VHL-

and CRBN-recruiting PROTACs specifically designed to target the Epidermal Growth Factor

Receptor (EGFR), a key player in many cancers.

Quantitative Performance of EGFR PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the

target protein. Key metrics include the half-maximal degradation concentration (DC50),

representing the potency of the degrader, and the maximum level of degradation (Dmax). The

following tables summarize the performance of various VHL- and CRBN-recruiting EGFR

PROTACs as reported in the literature.
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Compound
Target
EGFR
Mutant

Cell Line DC50 (nM) Dmax (%) Reference

Compound 6

(MS39)

Exon 19

Deletion
HCC-827 5.0 >95 [1]

L858R H3255 3.3 >95 [1]

PROTAC3

Exon 19

Deletion /

L858R

Not Specified Not Specified Not Specified [1][2]

CP17

L858R/T790

M & Exon 19

Deletion

Not Specified ~1 ~80 [3]
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Compound
Target
EGFR
Mutant

Cell Line DC50 (nM) Dmax (%) Reference

Compound

10 (MS154)

Exon 19

Deletion
HCC-827 11 >95 [1]

L858R H3255 25 >95 [1]

SIAIS125
L858R+T790

M
H1975 30-50 Not Specified [4]

Exon 19

Deletion
PC9 100 Not Specified [5]

SIAIS126
L858R+T790

M
H1975 30-50 Not Specified [4]

Compound

13b

L858R/T790

M
NCI-H1975 13.2 Not Specified [6]

BeiGene

PROTAC

del19/T790M/

C797S
NCI-H1975 0.77 75.97 [7]

L858R/T790

M/C797S
Ba/F3 1.82 91.76 [7]

Signaling Pathways and Mechanism of Action
To understand the context in which these PROTACs operate, it is essential to visualize the

EGFR signaling pathway and the general mechanism of PROTAC-mediated protein

degradation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7318554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10053963/
https://www.researchgate.net/publication/349891346_Effective_degradation_of_EGFRL858RT790M_mutant_proteins_by_CRBN-based_PROTACs_through_both_proteosome_and_autophagylysosome_degradation_systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC10053963/
https://pubmed.ncbi.nlm.nih.gov/35691176/
https://www.bioworld.com/articles/691918-beigene-divulges-new-egfr-mutant-targeting-protacs-for-cancer?v=preview
https://www.bioworld.com/articles/691918-beigene-divulges-new-egfr-mutant-targeting-protacs-for-cancer?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

RAS-RAF-MEK-ERK Pathway

PI3K-AKT-mTOR Pathway Nucleus

EGFR

Grb2Recruits

PI3K

PLCγ

STAT

EGF/TGF-α
Binds

SOS Ras

Raf

Akt Gene Transcription
(Proliferation, Survival)

MEK ERK

mTOR

Click to download full resolution via product page

Caption: The EGFR signaling cascade, a critical regulator of cell proliferation and survival.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling

through major pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately leading to

gene transcription that promotes cell growth and survival.[8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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